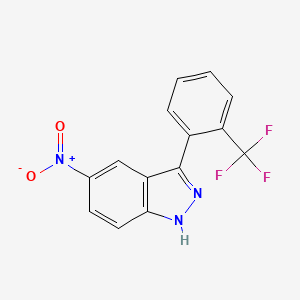

5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole

Description

Properties

CAS No. |

1356087-76-7 |

|---|---|

Molecular Formula |

C14H8F3N3O2 |

Molecular Weight |

307.23 g/mol |

IUPAC Name |

5-nitro-3-[2-(trifluoromethyl)phenyl]-1H-indazole |

InChI |

InChI=1S/C14H8F3N3O2/c15-14(16,17)11-4-2-1-3-9(11)13-10-7-8(20(21)22)5-6-12(10)18-19-13/h1-7H,(H,18,19) |

InChI Key |

BWFPXOUMSDXNJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(trifluoromethyl)phenylhydrazine with 2-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-amino-3-(2-(trifluoromethyl)phenyl)-1H-indazole.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole has shown promise in pharmaceutical research, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies have indicated that derivatives of indazole can exhibit potent enzymatic inhibition against FGFRs, with some compounds achieving IC50 values in the low nanomolar range, demonstrating their potential as anticancer agents .

Table 1: Biological Activity of Indazole Derivatives

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | FGFR1 | 2.9 | Most potent inhibitor identified |

| Compound B | FGFR2 | 4.1 | Significant anti-proliferative activity |

| Compound C | ALK | 12 | Effective against anaplastic lymphoma kinase |

Mechanistic Studies

Research has highlighted the mechanism of action for compounds like 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole, focusing on the bioreduction of the nitro group to form reactive intermediates that can disrupt cellular functions or induce apoptosis . This mechanism is crucial for understanding how these compounds can be utilized in targeted therapies.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that may include C-H activation strategies and arylation reactions. Recent advancements in synthetic methodologies have improved yields and selectivity for producing indazole derivatives, facilitating their exploration in drug discovery .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various indazole derivatives, researchers found that certain modifications to the trifluoromethyl group significantly enhanced the compound's efficacy against cancer cell lines. The study reported that compounds with specific substitutions exhibited remarkable inhibition of tumor growth in xenograft models .

Case Study 2: Targeting Tyrosine Kinases

Another investigation focused on the development of selective inhibitors targeting mutated forms of tyrosine kinases associated with drug resistance in cancer therapy. The study demonstrated that derivatives of 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole effectively inhibited resistant cell lines while sparing normal cells, showcasing their therapeutic potential .

Mechanism of Action

The mechanism of action of 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with closely related indazole derivatives:

Key Observations :

Crystallographic and Structural Analysis

For instance, and note that SHELXT automates space-group determination, which is critical for analyzing substituent effects on molecular packing and stability . Comparable indazole derivatives often exhibit planar indazole cores with substituents influencing intermolecular interactions (e.g., π-stacking or hydrogen bonding) .

Pharmacological Potential (Inferred from Analogs)

Although direct data is unavailable, structurally related compounds demonstrate kinase inhibitory activity. For example, the pyrimidine-containing compound in (EP 4 374 877 A2) shows activity against tyrosine kinases, suggesting that the nitro-CF₃-indazole scaffold could similarly target kinase domains .

Biological Activity

5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole is a chemical compound notable for its unique structure, which includes an indazole ring substituted with a nitro group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiparasitic effects. This article reviews the biological activity of this compound based on existing research findings, including synthesis methods, mechanisms of action, and various biological assays.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₈F₃N₃O₂

- Molecular Weight : Approximately 307.23 g/mol

- Structure : The compound features an indazole core with a nitro group at the 5-position and a trifluoromethyl-substituted phenyl group at the 3-position.

The biological activity of 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole is largely attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects .

- Generation of Reactive Oxygen Species (ROS) : The presence of the nitro group induces the generation of ROS, which can result in apoptosis in certain cell types .

- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins.

Antimicrobial Activity

Research indicates that indazole derivatives exhibit significant antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) studies have shown that related compounds with similar structures demonstrate effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

- The compound's unique electronic properties due to its trifluoromethyl substitution may enhance its interaction with microbial targets.

Anticancer Activity

In vitro studies have demonstrated that derivatives of indazoles can exhibit cytotoxic effects against cancer cell lines:

- For instance, related compounds have shown IC50 values indicating their effectiveness in reducing cell viability in HepG2 liver cancer cells .

- The mechanism often involves induction of apoptosis through ROS generation.

Antiparasitic Activity

Certain studies have highlighted the potential antiparasitic effects of nitroindazole derivatives:

- Compounds structurally similar to 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole have demonstrated favorable trypanocidal activity against Trypanosoma species, showcasing their potential as therapeutic agents for parasitic infections .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.